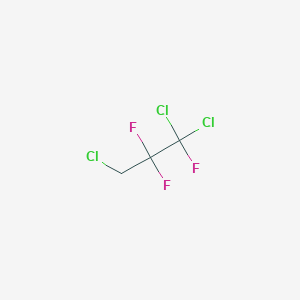

1,1,3-Trichloro-1,2,2-trifluoropropane

描述

1,1,3-Trichloro-1,2,2-trifluoropropane (CAS No. 131221-36-8) is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.393 g/mol . It belongs to the hydrochlorofluorocarbon (HCFC) family, characterized by mixed chlorine and fluorine substituents on a propane backbone. Its structure includes three chlorine atoms (at positions 1, 1, and 3) and three fluorine atoms (at positions 1, 2, and 2), resulting in distinct physicochemical properties. Key physical properties include a boiling point of 104–105°C, density of 1.565 g/cm³, and refractive index of 1.392 . Regulatory data classify it under customs code 2903791090, with strict import/export controls due to environmental regulations .

属性

CAS 编号 |

421-99-8 |

|---|---|

分子式 |

C3H2Cl3F3 |

分子量 |

201.40 g/mol |

IUPAC 名称 |

1,1,3-trichloro-1,2,2-trifluoropropane |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(7,8)3(5,6)9/h1H2 |

InChI 键 |

CPHFUGPCSJJMOI-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(F)(Cl)Cl)(F)F)Cl |

产品来源 |

United States |

准备方法

Reaction Scheme

The reaction can be represented as:

C₃HCl₄F₃ + H₂ → C₃H₂Cl₃F₃ + HCl

This transformation involves the substitution of one chlorine atom with hydrogen, requiring careful control of reaction conditions to ensure selectivity.

Reaction Conditions and Catalyst System

Based on research by Tanuma et al. (1992), the hydrogenation is conducted under the following conditions:

| Parameter | Specification | Notes |

|---|---|---|

| Catalyst | Platinum on activated charcoal | Heterogeneous catalyst system |

| Temperature | 120°C | Critical for reaction selectivity |

| Reagent | Hydrogen gas | Reducing agent |

| Atmosphere | Inert | To prevent side reactions |

| Pressure | Standard conditions | Not explicitly specified |

The use of platinum catalysts is particularly important as they facilitate selective hydrodehalogenation while minimizing over-reduction of the compound.

Yield and Byproducts

The hydrogenation process yields this compound at approximately 29%, as documented in the literature. Several byproducts have been identified in this reaction:

| Byproduct | CAS Number | Yield (%) |

|---|---|---|

| 7125-99-7 (related chlorofluoropropane) | 7125-99-7 | 17% |

| 131221-36-8 (related chlorofluoropropane) | 131221-36-8 | 11% |

| 1112-01-2 (related chlorofluoropropane) | 1112-01-2 | 1% |

The formation of these byproducts indicates the challenge of achieving high selectivity in hydrogenation reactions of polyhalogenated compounds.

Alternative Preparation Methods

Fluorination of Chlorinated Precursors

An alternative approach involves the fluorination of chlorinated propane derivatives using hydrogen fluoride (HF) in the presence of metal-based catalysts.

The general reaction scheme follows:

C₃H₃Cl₄ + HF → C₃H₂Cl₃F₃ + HCl

Catalysts employed in this transformation include:

- Antimony-based catalysts (e.g., SbCl₅)

- Titanium-based catalysts (e.g., TiCl₄)

- Chromium-based catalysts

The titanium-based catalysts have been noted to offer advantages over antimony catalysts, particularly in terms of reduced corrosion issues and less formation of heavy C₆ byproducts that cannot be recycled.

Dehydrochlorination-Fluorination Sequence

Another documented approach involves a two-step process:

- Dehydrochlorination of a chlorinated precursor to form an olefinic intermediate

- Subsequent fluorination of the intermediate

This method has been used for related compounds and could potentially be modified for the synthesis of this compound.

Industrial Production Considerations

Scalability and Equipment

For industrial-scale production, several factors must be considered:

- Reactor design: Monel nickel alloy tubes packed with Monel turnings have been documented for similar fluorination reactions

- Temperature control: Precise temperature regulation is critical due to the exothermic nature of both hydrogenation and fluorination reactions

- Catalyst regeneration: Periodic regeneration of catalysts is necessary to maintain activity and selectivity

Recent Advances in Synthetic Methodologies

Research trends indicate ongoing development of more selective catalysts and greener synthesis routes:

Modified Catalyst Systems

Recent publications suggest improvements in catalyst design:

- Palladium-supported carbon catalysts have demonstrated enhanced selectivity for hydrodehalogenation reactions

- Palladium-supported alumina systems offer improved stability for extended production cycles

- Nickel mesh catalysts provide economical alternatives for certain dehydrochlorination steps in the synthetic sequence

Flow Chemistry Applications

Continuous flow methods are increasingly being applied to the synthesis of halogenated compounds like this compound. Advantages include:

- Improved heat management for exothermic reactions

- Enhanced control over reaction residence time

- Reduced exposure to hazardous reagents

- Potential for automated control systems

Comparative Analysis of Preparation Methods

The following table presents a comparative analysis of the primary preparation methods discussed:

| Parameter | Hydrogenation Method | Fluorination Method | Dehydrochlorination-Fluorination |

|---|---|---|---|

| Starting material | 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane | Chlorinated propane derivatives | Chlorinated propane derivatives |

| Key reagents | H₂ | HF | Base (for dehydrochlorination), HF |

| Catalysts | Pt/C | SbCl₅, TiCl₄ | Varies by step |

| Reported yield | 29% | Varies by conditions | Limited data available |

| Primary advantages | Direct, well-documented | Potentially higher yields | Useful for specific isomers |

| Challenges | Moderate yield, byproducts | Corrosive reagents, safety concerns | Multiple steps, purification challenges |

Purification and Characterization Techniques

After synthesis, purification of this compound typically involves:

- Fractional distillation (boiling point: 69.16°C)

- Drying over anhydrous calcium chloride (as used for similar compounds)

- Gas chromatography for purity assessment

Characterization is commonly performed using:

- Gas chromatography-mass spectrometry (GC-MS)

- Nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ¹⁹F NMR)

- Infrared spectroscopy (FTIR)

- Refractive index measurement (estimated at 1.3665)

化学反应分析

1,1,3-Trichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.

Common reagents used in these reactions include hydrogen fluoride , chlorine , and catalysts such as copper-substituted α-chromium oxide . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1,1,3-Trichloro-1,2,2-trifluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

作用机制

The mechanism of action of 1,1,3-Trichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. It can undergo reductive dechlorination , where chlorine atoms are removed through reduction reactions . This process can lead to the formation of different products, depending on the specific conditions and the presence of other reagents.

相似化合物的比较

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1,1,3-Trichloro-1,2,2-trifluoropropane | 131221-36-8 | C₃H₂Cl₃F₃ | 201.393 | Cl (1,1,3); F (1,2,2) |

| 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane (HCFC-223ca) | 422-52-6 | C₃HCl₄F₃ | 235.85 | Cl (1,1,3,3); F (1,2,2) |

| 1,2,2-Trichloro-3,3,3-trifluoropropane (R-233) | 7125-83-9 | C₃H₂Cl₃F₃ | 201.402 | Cl (1,2,2); F (3,3,3) |

| 1,1,3-Trichloro-3,3-difluoropropane (HFC-242fa) | Not provided | C₃H₂Cl₃F₂ | 185.4 (estimated) | Cl (1,1,3); F (3,3) |

Key Observations :

- Chlorine/Fluorine Substitution : Increasing chlorine content (e.g., HCFC-223ca) raises molecular weight and boiling points but reduces volatility .

- Positional Isomerism : this compound and R-233 (1,2,2-trichloro-3,3,3-trifluoropropane) are positional isomers, leading to differences in polarity and reactivity .

Physicochemical Properties

Table 2: Thermal and Volatility Data

| Compound Name | Boiling Point (°C) | Melting Point (°C) | ΔfusH (kJ/mol) | Relative Volatility (α) |

|---|---|---|---|---|

| This compound | 104–105 | Not reported | Not reported | 1.4 (vs. HFO-1234yf) |

| 1,2,2-Trichloro-3,3,3-trifluoropropane | 104–105 | Not reported | Not reported | 1.1 (base) |

| 1,1,1-Trichloro-3,3,3-trifluoropropane | Not reported | 232.69 (ΔfusH) | 14.07 | Not reported |

| 1,1,3-Trichloro-3,3-difluoropropane | Not reported | Not reported | Not reported | 1.3 |

Key Observations :

- Volatility : The target compound exhibits higher relative volatility (α = 1.4) compared to 1,2,2-trichloro-3,3,3-trifluoropropane (α = 1.1), making it more suitable for applications requiring rapid evaporation .

- Thermal Stability : Compounds with higher fluorine content (e.g., HFC-242fa) generally show greater thermal stability due to stronger C–F bonds .

Table 3: Regulatory Status

| Compound Name | ODP | GWP | Regulatory Limits |

|---|---|---|---|

| This compound | 0.02* | 320* | ≤0.1% in mixtures |

| HCFC-223ca | 0.05* | 450* | Restricted |

| 1,2,3-Trichloropropane | N/A | N/A | Prohibited (toxic) |

Key Observations :

- Environmental Impact: The target compound has lower ODP and GWP compared to fully chlorinated analogs like 1,2,3-trichloropropane, which is banned due to carcinogenicity .

- Toxicity: Limited toxicological data exist for this compound, though structurally similar compounds (e.g., 1,1,2,3,3,3-hexafluoro-1-methoxypropane) show incomplete hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。